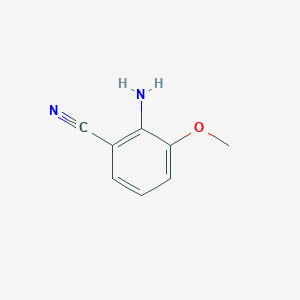
3-溴-2,5-二氯吡啶
描述
3-Bromo-2,5-dichloropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various chemical entities. Although the provided papers do not directly discuss 3-Bromo-2,5-dichloropyridine, they do provide insights into similar halogenated pyridines and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-Bromo-2,5-dichloropyridine.
Synthesis Analysis
The synthesis of halogenated pyridines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which is a method that could potentially be adapted for the synthesis of 3-Bromo-2,5-dichloropyridine . Additionally, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine through carbon-carbon coupling reactions indicates the versatility of brominated pyridines in cross-coupling reactions, which could be relevant for the synthesis of 3-Bromo-2,5-dichloropyridine .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated using this method, which could similarly be applied to determine the structure of 3-Bromo-2,5-dichloropyridine . The presence of halogens in the pyridine ring influences the molecular geometry and electronic distribution, which is crucial for understanding the reactivity of such compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The regiocontrolled SNAr reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines demonstrates the reactivity of brominated pyridines towards nucleophiles . This information can be used to predict the reactivity of 3-Bromo-2,5-dichloropyridine in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of the halogen atoms on the pyridine ring. For instance, the crystal structure and spectroscopic evidence of hydrogen bonding in 3-bromo-5-hydroxy-2,6-dimethylpyridine suggest that halogen atoms can affect the hydrogen bonding patterns and, consequently, the physical properties of the compound . These insights can be used to infer the properties of 3-Bromo-2,5-dichloropyridine, such as its solubility, melting point, and potential for forming hydrogen bonds.
科学研究应用
催化和化学合成
3-溴-2,5-二氯吡啶在催化和化学合成领域具有重要意义。例如,它已被用于钯配合物催化的选择性胺化过程中,表现出高效率和选择性(Ji, Li, & Bunnelle, 2003)。它还参与了二氯吡啶的官能化反应,在不同位置展示了脱质子化和位选择性攻击等反应的能力,取决于试剂的选择(Marzi, Bigi, & Schlosser, 2001)。
卤素交换反应
在卤素交换反应中,3-溴-2,5-二氯吡啶发挥了关键作用。已经证明它在吡啶和其他杂环中发生选择性卤素/卤素置换,突显了其在硅醚介导试剂存在下的反应性(Schlosser & Cottet, 2002)。
有机合成
这种化合物在各种有机化合物的合成中也很重要。例如,它已被用于合成新型的3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酰胺化合物(Yang, 2011)。此外,它还被用于合成无环吡啶C-核苷类化合物,用于潜在的生物应用,尽管研究中未发现明显的生物活性(Hemel et al., 1994)。
电化学研究
单卤代吡啶和二卤代吡啶的电化学还原研究中也包括了3-溴-2,5-二氯吡啶,为其在特定溶剂体系中在碳阴极上的行为提供了见解(Mubarak & Peters, 1997)。
安全和危害
“3-Bromo-2,5-dichloropyridine” is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .
属性
IUPAC Name |
3-bromo-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBHWRZEXFQNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512574 | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichloropyridine | |
CAS RN |
138006-41-4 | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














